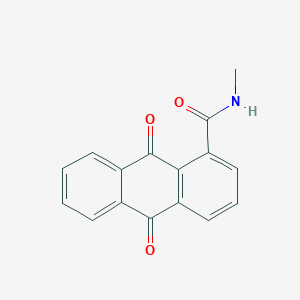
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide is a chemical compound that belongs to the class of anthraquinones. This compound is known for its unique structure, which includes a carboxamide group attached to an anthracene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide typically involves the reaction of 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone. This reaction is carried out under standard amide formation conditions, resulting in the formation of the target compound in high yield . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted anthraquinones, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the functionalization of C-H bonds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes . This chelation ability is crucial for its role in metal-catalyzed C-H bond functionalization reactions. The compound’s structure allows it to bring metal ions in proximity to specific C-H bonds, facilitating their activation and subsequent functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carminic Acid: 7β-D-glucopyranosyl-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, used as a natural dye.
Uniqueness
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide is unique due to its specific structure, which includes a methyl group and a carboxamide group attached to the anthracene core. This structure imparts distinct chemical properties, such as its ability to act as a bidentate ligand, making it valuable in metal-catalyzed reactions.
Propriétés
Numéro CAS |
53453-73-9 |
|---|---|
Formule moléculaire |
C16H11NO3 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
N-methyl-9,10-dioxoanthracene-1-carboxamide |
InChI |
InChI=1S/C16H11NO3/c1-17-16(20)12-8-4-7-11-13(12)15(19)10-6-3-2-5-9(10)14(11)18/h2-8H,1H3,(H,17,20) |
Clé InChI |
AJBDIXANZYGTNY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


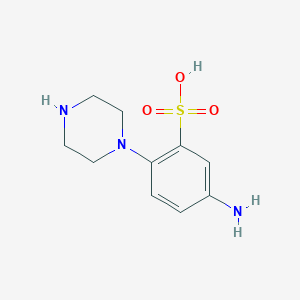
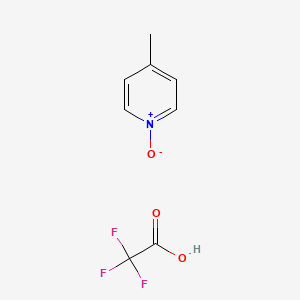

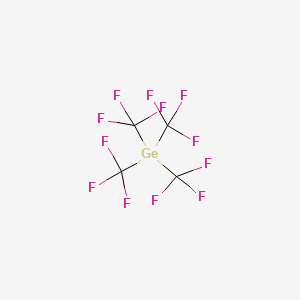
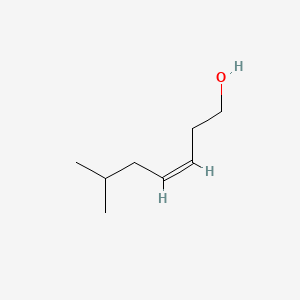
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
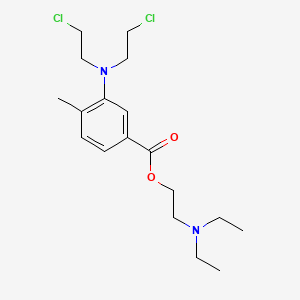
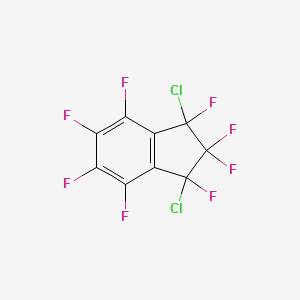
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)

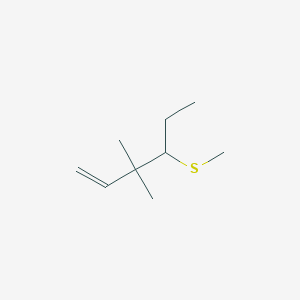
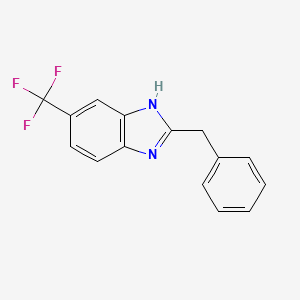

![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)
